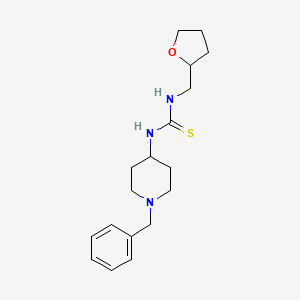![molecular formula C16H22N2O6 B4128969 N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine](/img/structure/B4128969.png)
N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine
Overview
Description
N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine, also known as MPA-N, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. MPA-N belongs to the family of asparagine derivatives and has been found to exhibit significant biological activity.
Mechanism of Action
The exact mechanism of action of N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine is not fully understood, but it is believed to act through multiple pathways. N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine has been found to inhibit the activity of enzymes involved in cancer cell growth and to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to modulate the activity of immune cells involved in inflammation and to reduce oxidative stress in neurons.
Biochemical and Physiological Effects:
In addition to its therapeutic potential, N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine has also been found to increase the levels of glutathione, an important antioxidant, in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine in lab experiments is its high potency and specificity. N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine has been found to exhibit activity at low concentrations, making it a useful tool for studying biological processes. However, one of the limitations of using N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine is its potential toxicity. Further studies are needed to determine the safety and toxicity of N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine in vivo.
Future Directions
There are several potential future directions for research on N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine. One area of interest is the development of N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and efficacy of N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine in animal models and in clinical trials.
Scientific Research Applications
N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. N~4~-[2-(methoxycarbonyl)phenyl]-N~2~-(3-methoxypropyl)asparagine has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases and to protect neurons from damage in models of neurodegenerative diseases.
properties
IUPAC Name |
4-(2-methoxycarbonylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-23-9-5-8-17-13(15(20)21)10-14(19)18-12-7-4-3-6-11(12)16(22)24-2/h3-4,6-7,13,17H,5,8-10H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHOWAFWAKHVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CC=CC=C1C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(4-fluoro-2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4128890.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl 4-cyano-2-fluorobenzoate](/img/structure/B4128898.png)

![N,N'-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide]](/img/structure/B4128904.png)
![methyl 5-ethyl-2-[({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate hydrochloride](/img/structure/B4128911.png)
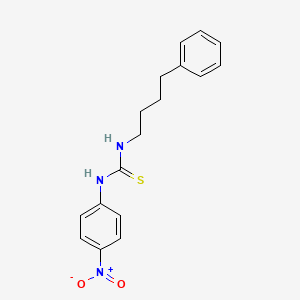
![4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4128922.png)
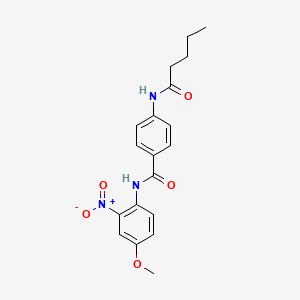
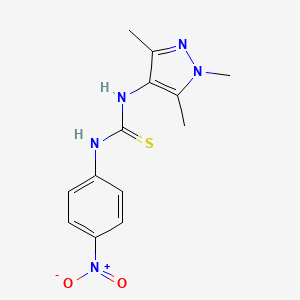
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide](/img/structure/B4128945.png)
![3-(2-nitrophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4128948.png)
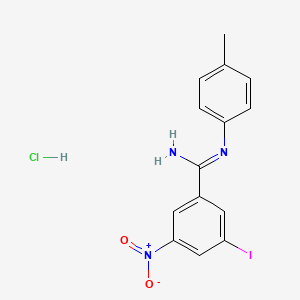
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4128965.png)
